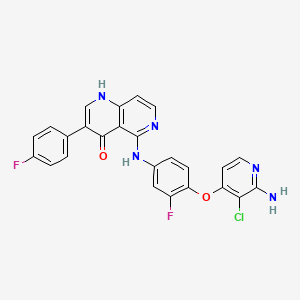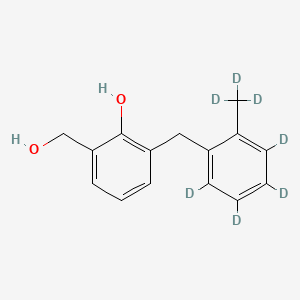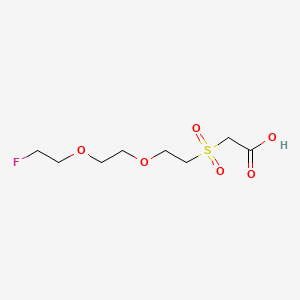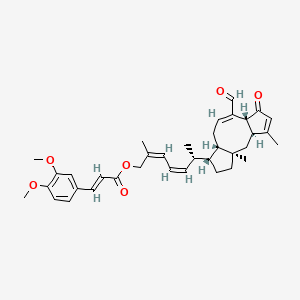![molecular formula C22H38O5 B12416803 Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]- CAS No. 2315-63-1](/img/structure/B12416803.png)
Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triton X-45 (n=4) is a non-ionic surfactant, known chemically as 4-(1,1,3,3-tetramethylbutyl)phenyl-polyethylene glycol. It is characterized by a low hydrophile-lipophile balance (HLB) value, making it suitable for various applications, including bioseparation processes. This compound is easily dispersible in aqueous solutions at room temperature and is chemically stable in most acidic and alkaline solutions .
Méthodes De Préparation
Triton X-45 (n=4) is synthesized through the ethoxylation of 4-(1,1,3,3-tetramethylbutyl)phenol. The reaction involves the addition of ethylene oxide to the phenol compound under controlled conditions, typically in the presence of a catalyst. The degree of ethoxylation determines the number of ethylene oxide units (n=4 in this case) attached to the phenol ring .
Analyse Des Réactions Chimiques
Triton X-45 (n=4) primarily undergoes reactions typical of non-ionic surfactants. These include:
Oxidation: The ethylene oxide chains can be oxidized under strong oxidative conditions.
Reduction: The phenolic group can be reduced to a corresponding hydroxy compound.
Substitution: The phenolic hydrogen can be substituted with various functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Triton X-45 (n=4) has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Employed in the purification of proteins and other biomolecules due to its ability to disrupt cell membranes and solubilize membrane proteins.
Medicine: Utilized in the treatment of human plasma to inactivate viruses, such as the hepatitis C virus, before transfusion.
Industry: Applied in the formulation of paints, coatings, cleaners, and agrochemicals due to its excellent emulsifying and wetting properties .
Mécanisme D'action
The mechanism of action of Triton X-45 (n=4) involves its ability to reduce surface tension and disrupt lipid bilayers. This property makes it effective in solubilizing hydrophobic compounds and disrupting cell membranes. The molecular targets include lipid bilayers and hydrophobic regions of proteins, facilitating their solubilization and purification .
Comparaison Avec Des Composés Similaires
Triton X-45 (n=4) can be compared with other non-ionic surfactants such as:
Triton X-100: Similar in structure but with a higher degree of ethoxylation, making it more hydrophilic.
Brij® 35: Another non-ionic surfactant with a different hydrophile-lipophile balance, used in similar applications.
ECOSURF™ EH-3: A non-ionic surfactant with different ethoxylation levels and applications.
Triton X-45 (n=4) is unique due to its specific balance of hydrophilic and lipophilic properties, making it particularly suitable for applications requiring low HLB values .
Propriétés
Numéro CAS |
2315-63-1 |
|---|---|
Formule moléculaire |
C22H38O5 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C22H38O5/c1-21(2,3)18-22(4,5)19-6-8-20(9-7-19)27-17-16-26-15-14-25-13-12-24-11-10-23/h6-9,23H,10-18H2,1-5H3 |
Clé InChI |
UYDLBVPAAFVANX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
